2-(Imidazol-1-ylmethyl)isoindole-1,3-dione
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Overview
Description
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of imidazole and isoindole-1,3-dione. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoindole-1,3-dione moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, which include 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, are known to be important biological and pharmaceutical compounds .
Mode of Action
The synthesis of this compound involves the formation of three new carbon-carbon bonds and two new carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Biochemical Pathways
The compound is synthesized via a hexadehydro-diels–alder domino reaction of various substituted tetraynes and imidazole derivatives .
Result of Action
The compound is part of a class of compounds known as isoindole-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .
Action Environment
The synthesis of this compound is reported to be a green, waste-free transformation with a high atom economy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The imidazole and isoindole-1,3-dione moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazolyl derivatives: Compounds containing the imidazole moiety, such as imidazole-2-carboxylic acid.
Isoindole-1,3-dione derivatives: Compounds like phthalimide, which share the isoindole-1,3-dione core structure.
Uniqueness
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is unique due to the combination of both imidazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWKTQVFFDEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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